molecular formula C16H10N2S B062350 3-Benzothiazol-2-YL-quinoline CAS No. 165067-13-0

3-Benzothiazol-2-YL-quinoline

Cat. No.: B062350
CAS No.: 165067-13-0
M. Wt: 262.3 g/mol
InChI Key: RMVNOKZNFAMOLE-UHFFFAOYSA-N
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Description

3-Benzothiazol-2-YL-quinoline is a heterocyclic compound that combines the structural features of benzothiazole and quinoline. These two moieties are known for their significant biological and pharmacological activities. The compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Scientific Research Applications

3-Benzothiazol-2-YL-quinoline has diverse applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 3-Benzothiazol-2-YL-quinoline is not explicitly mentioned, benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes .

Future Directions

Benzothiazole-based compounds have shown potential in various fields, including medicinal chemistry due to their wide range of biological activities . Therefore, the future development trend and prospect of the synthesis of benzothiazoles, including 3-Benzothiazol-2-YL-quinoline, are anticipated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzothiazol-2-YL-quinoline typically involves the condensation of 2-aminobenzenethiol with quinoline derivatives. One common method includes the reaction of 2-aminobenzenethiol with quinoline-2-carbaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as microwave irradiation and solvent-free conditions, are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Benzothiazol-2-YL-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothiazol-2-YL-quinoline
  • 4-Benzothiazol-2-YL-quinoline
  • 6-Benzothiazol-2-YL-quinoline

Uniqueness

3-Benzothiazol-2-YL-quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it may exhibit higher potency in certain applications, such as antimicrobial and anticancer activities .

Properties

IUPAC Name

2-quinolin-3-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2S/c1-2-6-13-11(5-1)9-12(10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVNOKZNFAMOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471821
Record name 3-BENZOTHIAZOL-2-YL-QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165067-13-0
Record name 3-BENZOTHIAZOL-2-YL-QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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